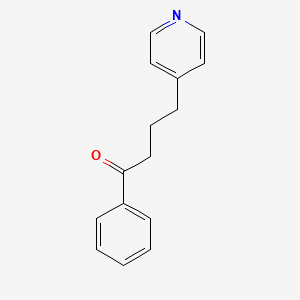

1-Butanone, 1-phenyl-4-(4-pyridinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butanone, 1-phenyl-4-(4-pyridinyl)- is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butanone, 1-phenyl-4-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone, 1-phenyl-4-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Butanone, 1-phenyl-4-(4-pyridinyl)- has been studied for its potential pharmaceutical applications, particularly in drug development and delivery systems.

Drug Delivery Systems

Recent research indicates that derivatives of this compound can be advantageous for drug delivery due to their solubility properties. Microcrystalline forms of related compounds have shown promise in enhancing the bioavailability of active pharmaceutical ingredients . The ability to achieve pharmaceutical-grade purity makes it suitable for use in formulations intended for human consumption.

Toxicological Research

The compound is also significant in toxicological studies, especially concerning tobacco-related carcinogens. As a tobacco-specific nitrosamine, it is involved in the metabolic activation processes that lead to carcinogenic effects in lung tissues.

Carcinogenic Studies

Research has demonstrated that 1-butamone, 1-phenyl-4-(4-pyridinyl)- mimics the actions of other carcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) by forming DNA adducts that contribute to tumorigenesis . Studies have utilized this compound to investigate mechanisms of DNA damage and repair, providing insights into cancer prevention strategies.

Case Study 1: Inhibition of Carcinogenesis

A study explored the synthesis of non-toxic analogues of IPO (4-ipomeanol), which were tested for their ability to inhibit the metabolism and tumorigenicity of NNK. The results indicated that these analogues could effectively reduce the harmful effects associated with tobacco-specific nitrosamines . This highlights the potential for developing safer therapeutic agents based on structural modifications of 1-butanone derivatives.

Case Study 2: Protective Effects Against Mutagenicity

Another significant study examined the protective effects of betel leaf extract against the mutagenic actions of NNK. The extract was shown to suppress mutagenicity in both Ames tests and animal models, suggesting that compounds like 1-butanone derivatives could play a role in cancer prevention by mitigating DNA damage caused by carcinogens .

Propiedades

Número CAS |

101089-46-7 |

|---|---|

Fórmula molecular |

C15H15NO |

Peso molecular |

225.28 g/mol |

Nombre IUPAC |

1-phenyl-4-pyridin-4-ylbutan-1-one |

InChI |

InChI=1S/C15H15NO/c17-15(14-6-2-1-3-7-14)8-4-5-13-9-11-16-12-10-13/h1-3,6-7,9-12H,4-5,8H2 |

Clave InChI |

KKTFGAZNZKVDJT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)CCCC2=CC=NC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.